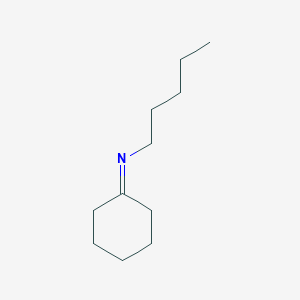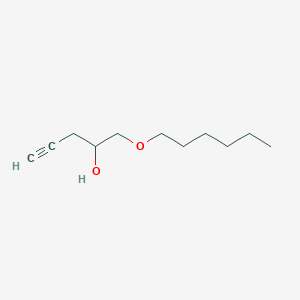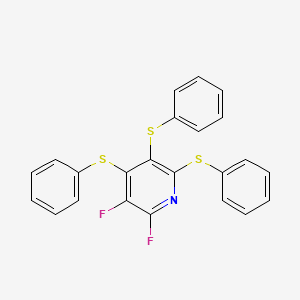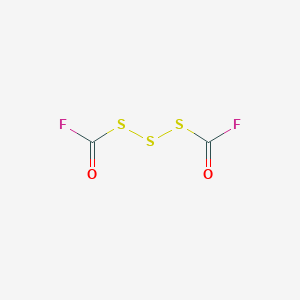
Trisulfane-1,3-dicarbonyl difluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trisulfane-1,3-dicarbonyl difluoride is an inorganic molecular substance with the structure SF₃SSF, consisting of sulfur in a low oxidation state with fluorine. The compound consists of a chain of three sulfur atoms, with three fluorine atoms bonded to the sulfur on one end and the fourth fluorine bonded to the sulfur on the other end .
準備方法
Synthetic Routes and Reaction Conditions
Trisulfane-1,3-dicarbonyl difluoride is produced by the condensation of sulfur difluoride and an isomer of SSF₂. The reaction S₃F₄ ⇌ SSF₂ + SF₂ uses 6 kJ/mol . The preparation involves the use of sulfur difluoride and specific isomers under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves the use of specialized equipment to handle the reactive and potentially hazardous reagents involved in the process.
化学反応の分析
Types of Reactions
Trisulfane-1,3-dicarbonyl difluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: Substitution reactions are common, where fluorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include elemental fluorine, sulfur difluoride, and other fluorinating agents. The conditions for these reactions often involve controlled temperatures and pressures to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include various sulfur-fluorine compounds, such as SSF₂ and SF₄ .
科学的研究の応用
Trisulfane-1,3-dicarbonyl difluoride has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing other fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of materials with specific chemical and physical properties.
作用機序
The mechanism by which trisulfane-1,3-dicarbonyl difluoride exerts its effects involves the interaction of its sulfur and fluorine atoms with molecular targets. The compound can form stable complexes with various metals and other elements, influencing their reactivity and stability. The pathways involved include the formation of enolate anions and subsequent reactions with electrophilic reagents .
類似化合物との比較
Similar Compounds
Similar compounds to trisulfane-1,3-dicarbonyl difluoride include:
1,3-Difluoro-trisulfane-1,1-difluoride: Another sulfur-fluorine compound with a similar structure.
2-Fluoro-1,3-dicarbonyl derivatives: These compounds share the 1,3-dicarbonyl structure with fluorine substitution.
Uniqueness
This compound is unique due to its specific arrangement of sulfur and fluorine atoms, which imparts distinct chemical and physical properties. Its ability to form stable complexes and undergo various chemical reactions makes it valuable in scientific research and industrial applications.
特性
CAS番号 |
129414-30-8 |
|---|---|
分子式 |
C2F2O2S3 |
分子量 |
190.2 g/mol |
IUPAC名 |
S-(carbonofluoridoyldisulfanyl) fluoromethanethioate |
InChI |
InChI=1S/C2F2O2S3/c3-1(5)7-9-8-2(4)6 |
InChIキー |
ZKVZNGXYBASQKY-UHFFFAOYSA-N |
正規SMILES |
C(=O)(F)SSSC(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


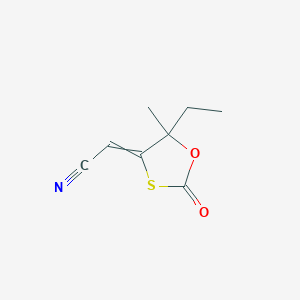


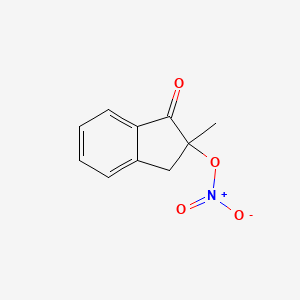

![1-[(Trimethylsilyl)oxy]pentan-3-one](/img/structure/B14293238.png)
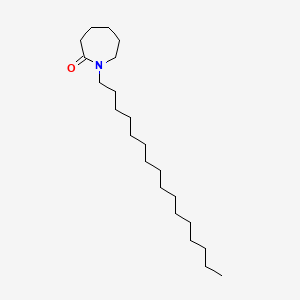

![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride](/img/structure/B14293253.png)
